REACTION_CXSMILES
|
[CH3:1][NH:2][S:3]([CH2:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1)(=[O:5])=[O:4].[H][H].[ClH:18]>C(O)C.O.[Pd]=O>[ClH:18].[NH2:13][C:10]1[CH:11]=[CH:12][C:7]([CH2:6][S:3]([NH:2][CH3:1])(=[O:5])=[O:4])=[CH:8][CH:9]=1 |f:6.7|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CNS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
palladium oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through "hyflo"
|
Type
|
WASH
|
Details
|
the filter pad was washed with water (30 ml)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1=CC=C(C=C1)CS(=O)(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |